
2-Chloroacetamide-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroacetamide-d2 is a deuterated derivative of 2-Chloroacetamide, a chlorinated organic compound with the molecular formula ClCH2CONH2. The deuterium atoms replace the hydrogen atoms in the amide group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloroacetamide-d2 can be synthesized through the ammonolysis of esters of chloroacetic acid. The general reaction involves the following steps:
Starting Material: Chloroacetic acid ester.
Reaction: The ester reacts with deuterated ammonia (ND3) to form this compound.
Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: High-purity chloroacetic acid ester and deuterated ammonia.
Reaction Vessels: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization and distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroacetamide-d2 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: It can undergo hydrolysis to form chloroacetic acid and deuterated ammonia.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
2-Chloroacetamide-d2 has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloroacetamide-d2 involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
DNA Interaction: The compound can interact with DNA, leading to potential antimicrobial and anticancer effects.
Pathways: It affects metabolic pathways involving the synthesis of nucleic acids and proteins.
Vergleich Mit ähnlichen Verbindungen
2-Chloroacetamide-d2 can be compared with other similar compounds such as:
Fluoroacetamide: Similar structure but contains a fluorine atom instead of chlorine.
Bromoacetamide: Contains a bromine atom instead of chlorine.
Iodoacetamide: Contains an iodine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in isotopic labeling studies. This property allows researchers to trace the compound’s metabolic pathways and interactions more accurately.
Eigenschaften
Molekularformel |
C2H4ClNO |
|---|---|
Molekulargewicht |
95.52 g/mol |
IUPAC-Name |
2-chloro-2,2-dideuterioacetamide |
InChI |
InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2 |
InChI-Schlüssel |
VXIVSQZSERGHQP-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)N)Cl |
Kanonische SMILES |
C(C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





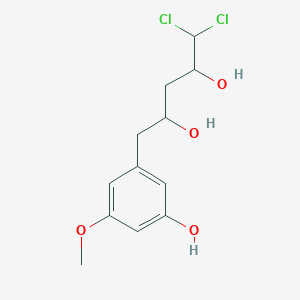
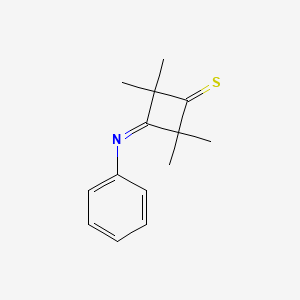
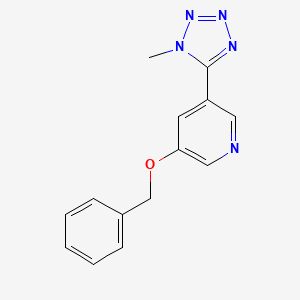
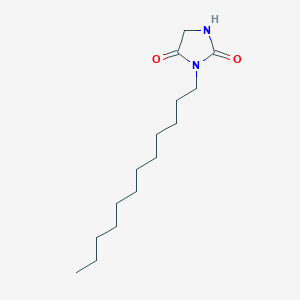

![4-[5-({2-[4-(Diphenylmethoxy)piperidin-1-yl]ethyl}amino)-5-oxopenta-1,3-dien-1-yl]-2-methoxyphenyl ethyl carbonate](/img/structure/B14085218.png)
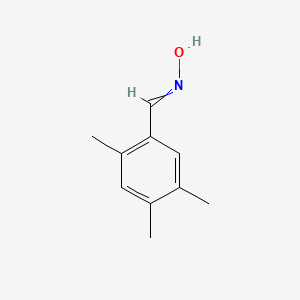
![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)

![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
